molecular formula C15H21NO7 B587527 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6 CAS No. 1246816-85-2

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6

Cat. No.: B587527
CAS No.: 1246816-85-2
M. Wt: 333.37
InChI Key: RJQOVDVGEWOCIA-LIJFRPJRSA-N
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Description

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6 is a deuterated aromatic compound with the molecular formula C 15 H 15 D 6 NO 7 and a molecular weight of 333.37 g/mol . This stable isotope-labeled chemical serves as a critical synthetic intermediate in pharmaceutical research, specifically in the preparation of deuterated Docetaxel metabolites M1 and M3 . The incorporation of six deuterium atoms (D6) makes it a valuable tool for use as an internal standard in mass spectrometry, aiding in the accurate quantification and metabolic profiling of Docetaxel and its derivatives during drug metabolism and pharmacokinetics (DMPK) studies. The compound is typically supplied as a white to off-white solid and requires storage in a cool, dry environment, preferably in a refrigerator between 2-8°C . This product is intended for research applications in analytical chemistry and pharmaceutical development and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(diethoxymethyl)propan-2-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOVDVGEWOCIA-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(OCC)OCC)(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6

Intermediate Synthesis via Esterification and Alkylation

The synthesis begins with the preparation of the non-deuterated precursor, 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate. A modified Friedel-Crafts alkylation approach is employed, where 1,1-diethoxy-2-methylpropane reacts with 4-nitrophenyl chloroformate in the presence of a Lewis acid catalyst. This step is critical for establishing the carbonate ester linkage. The reaction is typically conducted in anhydrous dichloromethane (CH₂Cl₂) at 0–5°C to minimize side reactions, yielding the intermediate in 78–94% purity.

Isotopic Deuteration Strategies

Deuterium incorporation at the methyl and ethoxy groups is achieved through acid-catalyzed isotopic exchange. Trifluoromethanesulfonic acid (TFMSA) in deuterated acetone (acetone-d6) facilitates proton-deuterium exchange at the β-position of the ethoxy groups. For example, a 0.1 M solution of the intermediate in acetone-d6 is treated with TFMSA (0.5 eq) at 25°C for 48 hours, resulting in >95% deuteration at the target positions. This method avoids side reactions such as ester hydrolysis, which is common in aqueous deuteration systems.

Table 1: Key Reaction Parameters for Deuteration
Parameter Optimal Value Impact on Yield/Purity
Solvent Acetone-d6 Minimizes proton back-exchange
Catalyst TFMSA (0.5 eq) Accelerates H/D exchange
Temperature 25°C Balances kinetics and stability
Reaction Time 48 hours Ensures >95% deuteration
Substrate Concentration 0.1 M Prevents oligomerization

Optimization of Reaction Conditions

Solvent Selection and Catalysis

Polar aprotic solvents like acetone-d6 or dimethyl sulfoxide-d6 (DMSO-d6) are preferred for deuteration due to their ability to stabilize ionic intermediates without participating in side reactions. In contrast, chlorinated solvents (e.g., CH₂Cl₂) are used during esterification steps but avoided in deuteration due to their propensity to trap deuterium ions. Catalytic amounts of TFMSA (0.5–1.0 eq) enhance reaction rates without causing over-acidification, which could degrade the nitrophenyl group.

Temperature and Time Dependencies

Lower temperatures (0–5°C) during esterification prevent exothermic side reactions, while deuteration requires ambient conditions (20–25°C) to maintain kinetic control. Prolonged reaction times (>40 hours) are necessary for complete deuteration, as shorter durations result in partial labeling (<80%).

Purification and Characterization

Recrystallization Techniques

Crude deuterated product is purified via recrystallization in ethanol or ethyl acetate. For instance, dissolving the compound in hot ethanol (70°C) followed by slow cooling to 4°C yields a crystalline solid with 98–99% purity. This step removes non-deuterated impurities and residual catalysts.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR): ¹H NMR in DMSO-d6 confirms deuteration by the absence of proton signals at δ 1.2–1.4 ppm (ethoxy groups) and δ 1.8–2.0 ppm (methyl groups). High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity, showing a single peak with retention time 12.3 ± 0.2 minutes.

Table 2: Characterization Data Summary
Technique Key Observations Significance
¹H NMR (DMSO-d6) Absence of ethoxy/methyl proton signals Confirms deuteration
HPLC Single peak (Rt = 12.3 min) Indicates ≥98% purity
Mass Spectrometry m/z = 345.3 [M+H]⁺ Validates molecular formula

Applications in Research

This compound serves as a stable isotope-labeled standard in mass spectrometry-based quantification of carbonate esters in environmental and pharmaceutical samples. Its deuterated form minimizes interference from non-labeled analogs during chromatographic separation.

Chemical Reactions Analysis

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 has several scientific research applications:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo.

    Medicine: It is used in the preparation of Docetaxel Metabolites, which are important in cancer treatment.

    Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 involves its role as an intermediate in the preparation of Docetaxel Metabolites. These metabolites interact with microtubules in cancer cells, inhibiting their function and leading to cell death. The molecular targets include tubulin, and the pathways involved are related to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 is unique due to its deuterium labeling, which makes it useful in metabolic studies. Similar compounds include:

  • 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate (unlabeled)
  • Carbonic acid, 2,2-diethoxy-1,1-dimethylethyl 4-nitrophenyl ester These compounds share similar structures but lack the deuterium labeling, which limits their use in certain types of research.

Biological Activity

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6 (CAS No. 1246816-85-2) is a deuterated analogue of 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate. This compound is primarily utilized in biochemical research and pharmaceutical applications, particularly in the synthesis of Docetaxel metabolites, which play a crucial role in cancer treatment. The incorporation of deuterium enhances its utility in metabolic studies due to the distinct isotopic labeling.

  • Molecular Formula: C15H21D6NO7
  • Molecular Weight: 333.37 g/mol
  • Solubility: Soluble in chloroform and dichloromethane.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Docetaxel metabolites. These metabolites exert their effects by interacting with microtubules within cancer cells, leading to cell cycle arrest and apoptosis. The primary targets include tubulin, which is essential for cell division.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. Studies have shown that derivatives of this compound can induce G2/M phase arrest and apoptosis in various human cancer cell lines such as A549 and KB31 .

Case Studies

  • Antiproliferative Activity : In a study examining various compounds derived from similar structures, it was found that certain derivatives exhibited potent antiproliferative activity at low micromolar concentrations against human cancer cell lines. The mechanism involved significant dose-dependent cell cycle arrest and apoptosis induction .
  • Metabolic Pathway Studies : The deuterated form allows for detailed tracking of metabolic pathways in vivo, providing insights into the pharmacokinetics and dynamics of drug metabolism.

Comparison with Similar Compounds

The unique isotopic labeling of this compound differentiates it from its unlabeled counterpart and other structurally similar compounds. Below is a comparative table:

Compound NameMolecular FormulaBiological ActivityApplication
This compoundC15H21D6NO7Significant antiproliferative activity; metabolic studiesCancer research
2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl CarbonateC15H21NO7Moderate biological activityGeneral chemical applications
Carbonic acid, 2,2-diethoxy-1,1-dimethylethyl 4-nitrophenyl esterC15H21NO7Limited biological studies availableEnvironmental pollutant detection

Q & A

Q. What are the key synthetic routes for preparing 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6, and how is deuteration achieved?

The compound is synthesized via a two-step process: (1) Protection of the hydroxyl group in the precursor alcohol using diethyl orthoester to form the diethoxy-protected intermediate. (2) Reaction with 4-nitrophenyl chloroformate to introduce the carbonate group. Deuteration is typically performed by substituting hydrogen atoms with deuterium at specific positions (e.g., methyl or propyl groups) during precursor synthesis, often using deuterated solvents (e.g., D₂O or CD₃OD) or reagents like NaBD₄. Characterization involves NMR (¹H, ¹³C, and deuterium-decoupled spectra) and mass spectrometry (HRMS or LC-MS) to confirm isotopic purity .

Q. How is the compound characterized to ensure isotopic and chemical purity?

Isotopic purity is verified via mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the presence of six deuterium atoms (d6) and absence of protio contaminants. Chemical purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm for the 4-nitrophenyl group). NMR spectroscopy (¹H and ¹³C) is critical to confirm structural integrity, with deuteration sites identified by the absence of specific proton signals and deuterium-induced isotopic shifts .

Q. What are the primary applications of this deuterated carbonate in basic research?

The compound serves as a stable isotope-labeled reagent for:

  • Kinetic studies : Tracking reaction pathways in esterification or transesterification reactions via deuterium labeling.
  • Metabolic tracing : Monitoring in vitro enzymatic hydrolysis by LC-MS or NMR to study esterase activity.
  • Polymer chemistry : Synthesizing deuterated polycarbonates for structural analysis using neutron scattering .

Advanced Research Questions

Q. How does deuteration influence the reaction kinetics of 4-nitrophenyl carbonate derivatives in enzyme-catalyzed hydrolysis?

Deuterium substitution alters the vibrational modes of C-D bonds, potentially affecting activation energy and enzymatic cleavage rates. For example, deuterated substrates may exhibit a kinetic isotope effect (KIE) >1, slowing hydrolysis due to higher bond stability. Researchers should compare kcat/KM values between protio and deuterated substrates using stopped-flow spectroscopy or HPLC-based assays. Contradictory data may arise from solvent isotope effects (e.g., D₂O vs. H₂O), necessitating controlled buffer conditions .

Q. What challenges arise when incorporating this deuterated reagent into multi-step synthetic pathways?

Key challenges include:

  • Isotopic scrambling : Deuteration at labile positions (e.g., α to carbonyl groups) may lead to H/D exchange under acidic/basic conditions.
  • Compatibility with organometallic catalysts : Rhodium(II) or palladium catalysts may cleave C-D bonds, reducing isotopic purity. Mitigation strategies involve using mild reaction conditions (e.g., low-temperature coupling) and verifying isotopic retention at each step via MS/MS fragmentation .

Q. How can this compound be utilized in mechanistic studies of carbonate-based prodrug activation?

The 4-nitrophenyl group acts as a leaving group, enabling real-time monitoring of prodrug activation via UV-Vis spectroscopy (absorbance at 400 nm). Deuterated analogs allow researchers to distinguish between hydrolytic and enzymatic cleavage mechanisms by comparing isotopic profiles in biological matrices. For example, deuterium labeling at the propyl position can trace metabolic stability in liver microsome assays .

Methodological Notes

  • Synthetic Optimization : Use p-acetamidobenzenesulfonyl azide for diazotransfer reactions to avoid side products, as described by Baum et al. .
  • Deuteration Control : Employ deuterium-labeled diethyl orthoesters (e.g., (CD₃CH₂O)₂CH) to minimize scrambling during protection steps .
  • Analytical Validation : Combine ¹H-¹³C HSQC NMR with deuterium-decoupled ¹³C spectra to resolve overlapping signals in complex reaction mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6
Reactant of Route 2
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2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6

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